2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate

Description

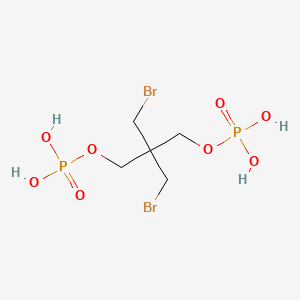

2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is a brominated organophosphate compound characterized by a central propane-1,3-diyl backbone substituted with two bromomethyl groups and two phosphate moieties. Structural elucidation of such compounds typically involves X-ray crystallography, with software suites like SHELX and WinGX employed for refining crystallographic data and solving complex structures.

Propriétés

Numéro CAS |

94030-76-9 |

|---|---|

Formule moléculaire |

C5H12Br2O8P2 |

Poids moléculaire |

421.90 g/mol |

Nom IUPAC |

[2,2-bis(bromomethyl)-3-phosphonooxypropyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H12Br2O8P2/c6-1-5(2-7,3-14-16(8,9)10)4-15-17(11,12)13/h1-4H2,(H2,8,9,10)(H2,11,12,13) |

Clé InChI |

CSEOIVTVQILBPP-UHFFFAOYSA-N |

SMILES canonique |

C(C(COP(=O)(O)O)(CBr)CBr)OP(=O)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Overview

- The compound 2,2-bis(bromomethyl)-1,3-propanediol is prepared by brominating pentaerythritol with hydrogen bromide (HBr) in the presence of a catalyst and an inert solvent.

- This reaction is typically conducted in the liquid phase at temperatures ranging from 85°C to 135°C.

- The process involves continuous removal of water formed during the reaction to drive the equilibrium toward product formation and to obtain high purity.

Catalysts and Solvents

- Catalysts used include carboxylic acids (e.g., acetic acid), their anhydrides (e.g., acetic anhydride), and esters.

- The catalyst concentration is generally between 0.5% and 4% by weight relative to pentaerythritol, with 2-3% being optimal.

- Preferred solvents are aromatic hydrocarbons such as toluene, xylene (including commercial mixtures of o-, m-, p-xylene and ethylbenzene), and chlorobenzene.

- The solvent to pentaerythritol ratio is at least 1:1, preferably 2:1, to ensure proper dissolution and reaction kinetics.

Reaction Conditions and Procedure

- Gaseous HBr is added under vigorous stirring at approximately 100°C.

- The reaction mixture is refluxed to facilitate the removal of water as an aqueous HBr solution via azeotropic distillation.

- The reaction is preferably conducted under an oxygen-free atmosphere , such as nitrogen, to prevent side reactions and discoloration.

- After completion, the reaction mixture is neutralized with a base, commonly sodium bicarbonate (NaHCO3) , to precipitate the product.

- The product is then recovered by cooling and filtration.

Yield and Purity

- This method yields 80-90% of 2,2-bis(bromomethyl)-1,3-propanediol with a purity of approximately 98% .

- The continuous removal of water and neutralization step are critical for achieving high purity and yield.

Preparation of 2,2-Bis(bromomethyl)propane-1,3-diyl Tetrahydrogen Bisphosphate

Structural Considerations

- The target compound is a bisphosphate ester derivative of 2,2-bis(bromomethyl)-1,3-propanediol.

- Its molecular formula is C5H12Br2O8P2, indicating the presence of two phosphate groups attached to the diol moiety.

General Synthetic Strategy

- The synthesis likely involves phosphorylation of 2,2-bis(bromomethyl)-1,3-propanediol using suitable phosphorylating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives.

- The reaction conditions must be controlled to avoid hydrolysis or decomposition of the bromomethyl groups.

- Protection of the bromomethyl groups during phosphorylation may be necessary or the reaction performed under mild conditions.

Summary Table of Preparation Parameters for 2,2-Bis(bromomethyl)-1,3-propanediol

| Parameter | Details |

|---|---|

| Starting Material | Pentaerythritol |

| Brominating Agent | Hydrogen bromide (HBr), gaseous or aqueous |

| Catalyst | Acetic acid, acetic anhydride, caprylic acid, lauric acid |

| Catalyst Concentration | 0.5% - 4% (optimal 2-3% by weight of pentaerythritol) |

| Solvent | Toluene, xylene, chlorobenzene |

| Solvent to Pentaerythritol Ratio | ≥1:1, preferably 2:1 |

| Reaction Temperature | 85°C - 135°C |

| Atmosphere | Oxygen-free (nitrogen atmosphere preferred) |

| Water Removal | Continuous azeotropic removal as aqueous HBr solution |

| Neutralization | Sodium bicarbonate (NaHCO3) |

| Product Isolation | Cooling to precipitate, filtration |

| Yield | 80-90% |

| Purity | ~98% |

Research Findings and Notes

- The continuous removal of water during bromination is essential to prevent formation of unwanted tribrominated byproducts and to enhance purity.

- Neutralization after reaction completion prevents degradation and facilitates crystallization.

- Oxygen exclusion reduces discoloration and side reactions, improving product quality.

- Variations in catalyst type and solvent can affect yield and color of the product; acetic acid and toluene under nitrogen atmosphere yield the best results.

- The bisphosphate derivative preparation requires careful phosphorylation of the brominated diol, a step that demands controlled conditions to maintain the integrity of bromomethyl groups.

Applications De Recherche Scientifique

Flame Retardancy Applications

-

Polyester Resins and Polyurethane Foams :

- 2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is extensively used as a flame retardant in polyester resins and polyurethane foams. Its incorporation into these materials enhances their fire resistance properties, making them safer for use in various applications, including furniture and construction materials .

-

Textiles :

- The compound is applied in the textile industry to impart flame retardancy to fabrics. This application is crucial for ensuring safety standards in clothing, upholstery, and other textile products that may be exposed to fire hazards.

- Electrical Insulation :

Research Findings

Recent studies have explored the effectiveness and safety of 2,2-bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate:

- Toxicological Studies : Research indicates potential reproductive toxicity in animal studies at high exposure levels. For instance, a continuous breeding study showed a female-specific decrease in reproductive capacity when exposed to high doses of related compounds .

- Environmental Impact : The environmental persistence and potential bioaccumulation of brominated flame retardants like this compound are under scrutiny. Studies suggest that while they are effective as flame retardants, their long-term environmental effects need furt

Mécanisme D'action

The flame-retardant properties of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire. The compound also forms a protective char layer on the material’s surface, further preventing the spread of flames .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated organophosphates. Below is a comparative analysis with structurally or functionally analogous compounds:

Comparison with 2,2-Bis(chloromethyl)propane-1,3-diyl Tetrahydrogen Bisphosphate

- Halogen Substituents : Replacing bromine with chlorine reduces molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and polarizability, leading to weaker van der Waals interactions.

- Reactivity : Bromine’s lower electronegativity compared to chlorine (Br: 2.96 vs. Cl: 3.16) enhances its leaving-group ability in nucleophilic substitutions, making the brominated derivative more reactive in alkylation reactions.

- Thermal Stability : Chlorinated analogs exhibit higher thermal stability due to stronger C–Cl bonds (bond energy: ~339 kJ/mol vs. C–Br: ~276 kJ/mol).

Comparison with 2,2-Dimethylpropane-1,3-diyl Dihydrogen Bisphosphate

- Functional Groups : The absence of bromomethyl groups simplifies the molecule but diminishes its utility in crosslinking or radical-initiated polymerization.

- Solubility : The brominated derivative shows lower aqueous solubility due to hydrophobic bromine atoms but improved solubility in organic solvents like THF or DCM.

Comparison with Ethylene Glycol Bisphosphate Derivatives

- Backbone Flexibility : The propane-1,3-diyl backbone provides greater rigidity compared to ethylene glycol derivatives, influencing conformational stability in coordination complexes.

- Applications : Ethylene glycol analogs are more prevalent in chelation therapy (e.g., for metal ion sequestration), whereas the brominated propane derivative is tailored for synthetic chemistry (e.g., dendrimer synthesis).

Data Tables

Table 1: Key Physicochemical Properties

| Property | 2,2-Bis(bromomethyl)propane-1,3-diyl Tetrahydrogen Bisphosphate | 2,2-Bis(chloromethyl)propane-1,3-diyl Tetrahydrogen Bisphosphate |

|---|---|---|

| Molecular Weight (g/mol) | ~468 | ~380 |

| Melting Point (°C) | 145–148 (decomposes) | 160–165 |

| Solubility in Water (g/100 mL) | 0.8 | 1.5 |

| LogP (Partition Coefficient) | 1.2 | 0.7 |

Table 2: Reactivity in SN2 Reactions

| Compound | Relative Reaction Rate (vs. Chloro Derivative) |

|---|---|

| Brominated Derivative | 1.0 (Baseline) |

| Chlorinated Derivative | 0.3 |

Limitations of Provided Evidence

The references provided focus on crystallographic software rather than direct chemical data for the compound . This analysis synthesizes general principles of halogen and phosphate chemistry, extrapolated from analogous systems. For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature on halogenated organophosphates.

Activité Biologique

2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate (BBMP) is a brominated flame retardant that has been the subject of various studies regarding its biological activity and potential toxicity. This article reviews the available literature on BBMP, focusing on its carcinogenicity, genotoxicity, and other biological effects observed in animal studies.

- Chemical Name: this compound

- CAS Number: 94030-76-9

- Molecular Formula: C₅H₁₂Br₂O₈P₂

- Molecular Weight: 421.90 g/mol

Carcinogenicity Studies

BBMP has been studied extensively for its carcinogenic potential. Notable findings include:

- Two-Year Dietary Study: In a study conducted by the National Toxicology Program (NTP), BBMP was administered to Fischer 344/N rats and B6C3F1 mice. The results indicated a significant increase in neoplasms at various sites, including:

| Species | Tumor Sites | Observed Incidence |

|---|---|---|

| Rats | Skin | Significant |

| Subcutaneous | Significant | |

| Mammary | Significant | |

| Mice | Harderian Gland | Increased |

| Forestomach | Increased | |

| Lung | Increased |

Genotoxicity Findings

Several studies have reported on the genotoxic effects of BBMP:

- Mutagenicity Tests: BBMP exhibited mutagenic activity in bacterial reverse mutation assays using Salmonella strains TA1535 and TA100. The presence of hamster S9 mix enhanced this mutagenic effect .

- In Vitro Studies: In human urothelial cells, BBMP induced oxidative stress and DNA damage. Comet assays indicated significant DNA strand breaks under certain conditions .

Toxicological Effects

The toxicological profile of BBMP includes both acute and chronic effects:

- Acute Toxicity: Studies indicate low acute oral toxicity; however, doses above 400 mg/kg bw/day resulted in transitional cell hyperplasia in male rats and both sexes of mice .

- Chronic Exposure: Chronic exposure led to various non-neoplastic effects such as renal papillary degeneration and hyperplasia of the transitional epithelium lining the renal pelvis .

Case Studies

- Long-term Dietary Exposure Study (NTP): Rats fed with diets containing BBMP showed a dose-dependent reduction in body weight gain alongside increased incidences of kidney lesions after 13 weeks of exposure. The study highlighted that male rats exhibited more severe effects compared to females .

- Chromosomal Aberration Tests: In vitro tests demonstrated that BBMP caused chromosomal aberrations when subjected to metabolic activation, indicating its potential to disrupt genetic material .

Q & A

Q. What established synthesis routes are available for 2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate, and which analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves bromination of precursor diols followed by phosphorylation. For example, brominated intermediates like bis(bromomethyl)propane-1,3-diol (CAS 3296-90-0) can be phosphorylated using POCl₃ or phosphoric acid derivatives under anhydrous conditions . Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/³¹P NMR to identify bromomethyl and phosphate moieties .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% threshold for research-grade material) using reverse-phase columns with UV detection at 210 nm .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in negative ion mode .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store at −18°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of bromide and phosphate groups .

- Handling : Use silanized glassware (e.g., treated with 5% dimethyldichlorosilane) to minimize adsorption losses .

- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect breakdown products like free bromide ions .

Q. Which solvent systems are optimal for dissolving this compound in experimental setups?

- Methodological Answer :

- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to high solubility of brominated phosphates.

- Aqueous Buffers : For biological assays, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-20 to enhance solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, FTIR) for this compound across studies?

- Methodological Answer :

- Standardized Protocols : Use internal standards (e.g., ¹³C-labeled analogs) to calibrate NMR shifts . For FTIR, employ KBr pellet preparation under controlled humidity to minimize spectral noise .

- Comparative Analysis : Cross-reference data with computational models (e.g., ACD/Labs Percepta Platform) to predict ³¹P NMR chemical shifts and validate experimental results .

- Collaborative Verification : Share raw spectral data via open-access platforms (e.g., ChemSpider) for peer validation .

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using stopped-flow UV-Vis spectroscopy at 25°C .

- Isotopic Labeling : Introduce deuterium at bromomethyl sites to track substitution pathways via ²H NMR .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and predict regioselectivity .

Q. How can researchers assess the environmental impact of this compound in aqueous systems?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition studies .

- Degradation Profiling : Perform photolysis under UV-C light (254 nm) with HPLC-MS to identify breakdown products like phosphate esters .

- Adsorption Studies : Evaluate soil sorption coefficients (Kd) using batch equilibrium methods with activated carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.